

Application of SR8278 in Studying Parkinson's Disease Models

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Compound of Interest

Compound Name: SR8278

Cat. No.: B610980

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Introduction

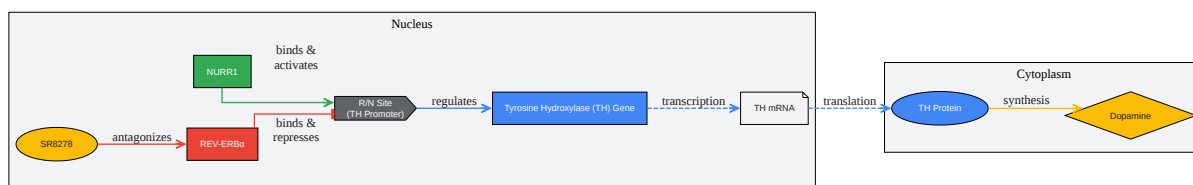
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to both motor and non-motor symptoms. Emerging research highlights the role of circadian rhythm disruption in the pathophysiology of PD. **SR8278**, a potent and specific antagonist of the nuclear receptor REV-ERB α , a key component of the circadian clock machinery, has been identified as a valuable tool for investigating the link between the circadian system and PD pathology. This document provides detailed application notes and protocols for the use of **SR8278** in preclinical models of Parkinson's disease.

Mechanism of Action

SR8278 functions by inhibiting the transcriptional repressor activity of REV-ERB α . In the context of dopaminergic neurons, REV-ERB α competes with the nuclear receptor-related 1 protein (NURR1) to bind to the R/N sites on the promoter of the Tyrosine Hydroxylase (TH) gene, the rate-limiting enzyme in dopamine synthesis. By antagonizing REV-ERB α , **SR8278** prevents this repression, allowing for increased NURR1-mediated transcription of TH, which can lead to elevated dopamine production.[1] Furthermore, recent studies suggest that **SR8278** may exert neuroprotective effects by mitigating ferroptosis, a form of iron-dependent cell death implicated in the degeneration of dopaminergic neurons in PD models such as those induced by MPTP/MPP+.[2][3]

Signaling Pathways

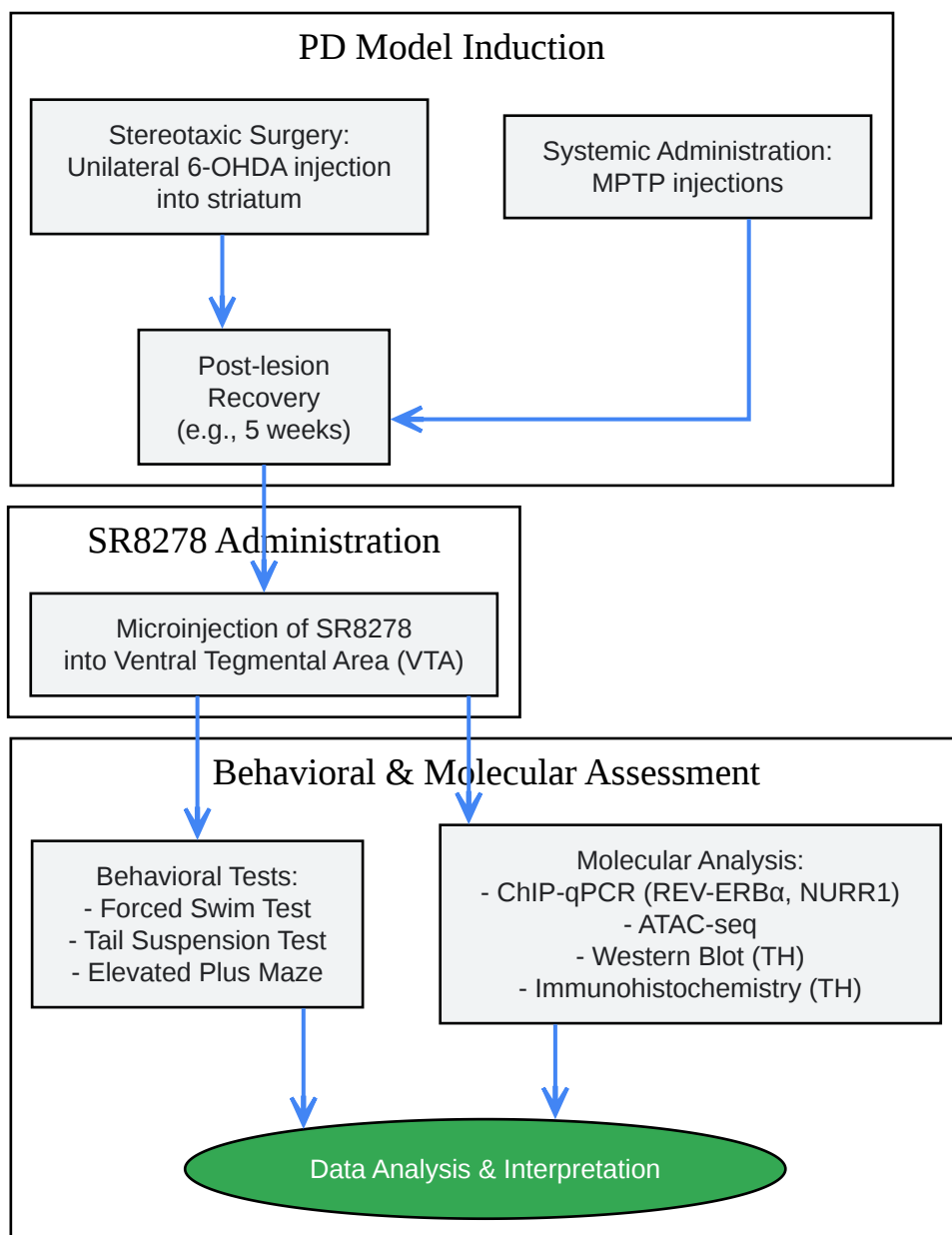
REV-ERB α /NURR1 Regulation of Tyrosine Hydroxylase Expression



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Caption: **SR8278** antagonizes REV-ERB α , promoting NURR1-mediated TH gene transcription.

Experimental Workflow for In Vivo Studies



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References

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- 2. researchgate.net [researchgate.net]
- 3. REV-ERB α inhibitor rescues MPTP/MPP+-induced ferroptosis of dopaminergic neuron through regulating FASN/SCD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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